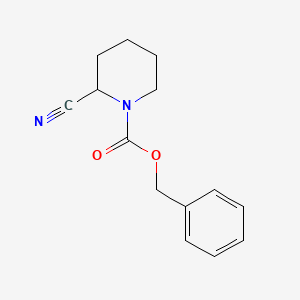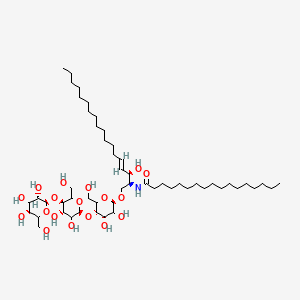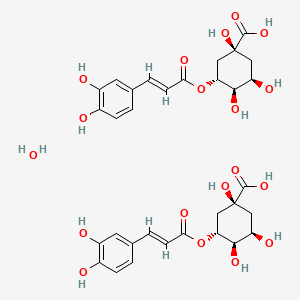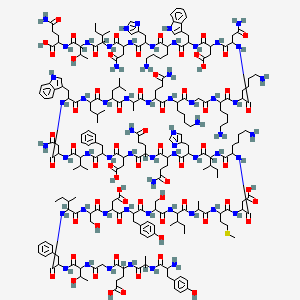
Benzyl 2-cyanopiperidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as 1,3-dipolar cycloaddition reactions, as seen in the synthesis of benzo[f]isoindole-1,3-dicarboxylates . Additionally, the synthesis of substituted benzylpiperidines is achieved through temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation, indicating that similar methods could potentially be applied to the synthesis of Benzyl 2-cyanopiperidine-1-carboxylate . The enantioselective synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, involves key steps like iodolactamization, which could be relevant for the stereochemical control in the synthesis of Benzyl 2-cyanopiperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as FT-IR, NMR, and XRD. For instance, the structure of 2-aminobenzimidazole derivatives is confirmed through these methods, and theoretical calculations such as DFT, HF, and MP2 are used to characterize the molecular structure . These techniques and calculations could be applied to determine the molecular structure of Benzyl 2-cyanopiperidine-1-carboxylate.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with various reagents to create new derivatives. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with arylidinemalononitrile derivatives to form substituted phenyl-cyano-benzothiazolopyridine carboxylates . These reactions showcase the reactivity of the cyano group and the potential for creating diverse derivatives, which could be extrapolated to the reactivity of Benzyl 2-cyanopiperidine-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often studied using spectroscopic and theoretical methods. For instance, the vibrational properties of benzofuran-carboxylic acids derivatives are investigated using DFT calculations, and their biological activities are assessed through molecular docking studies . These approaches could be used to predict and study the physical and chemical properties of Benzyl 2-cyanopiperidine-1-carboxylate, as well as its potential biological activities.
Applications De Recherche Scientifique
Carboxylation Reactions
Benzyl 2-cyanopiperidine-1-carboxylate is involved in various carboxylation reactions. A study by León et al. (2013) highlights a nickel-catalyzed carboxylation of benzyl halides with CO2, which proceeds under mild conditions and is operationally simple (León, Correa, & Martín, 2013). Similarly, Meng et al. (2019) report on a metal-free, visible-light-mediated carboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids (Meng, Schirmer, Berger, Donabauer, & König, 2019).
Synthesis of Cholinesterase Inhibitors
Pizova et al. (2017) prepared a series of benzyl 2-cyanopiperidine-1-carboxylates as cholinesterase inhibitors. These compounds demonstrated moderate inhibitory effects against acetylcholinesterase and some showed comparable activity to rivastigmine, a known anti-Alzheimer's drug (Pizova, Havelkova, Štěpánková, Bąk, Kauerová, Kozik, Oravec, Imramovský, Kollar, Bobál, & Jampílek, 2017).
Benzylation of Alcohols
In a study by Poon and Dudley (2006), 2-Benzyloxy-1-methylpyridinium triflate, a related compound, was used to convert alcohols into benzyl ethers, demonstrating the versatility of benzyl-related compounds in organic synthesis (Poon & Dudley, 2006).
Palladium-Catalyzed Transformations
Several studies have focused on palladium-catalyzed reactions involving benzyl carboxylates. Liu et al. (2013) developed a direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation (Liu, Shi, Pan, Jiang, & Zhang, 2013). Correa and Martín (2009) presented a novel protocol for carbon dioxide insertion into aryl halides in a catalytic manner, offering an alternative to traditional carboxylation methods (Correa & Martín, 2009).
Synthesis of Functionalized Compounds
The synthesis of functionally diverse compounds using benzyl carboxylates and related structures is another key area. Zhang et al. (2010) developed the synthesis of internal benzyl alkynes and 1,2-diarylalkynes via palladium-catalyzed decarboxylative coupling reactions (Zhang, Zhang, & Li, 2010). Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters containing protected functional groups, utilizing benzylated compounds as intermediates (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Safety and Hazards
Orientations Futures
While specific future directions for Benzyl 2-cyanopiperidine-1-carboxylate are not mentioned in the search results, it’s worth noting that piperidine derivatives are being increasingly recognized for their potential in drug discovery, particularly in the development of new treatments for various diseases .
Propriétés
IUPAC Name |
benzyl 2-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENRYYPPHIHDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662647 | |
| Record name | Benzyl 2-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017788-63-4 | |
| Record name | Benzyl 2-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)




